molecular formula C21H26O3 B5042824 1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one

1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B5042824
M. Wt: 326.4 g/mol
InChI Key: QBYRSNKARSUQKB-UHFFFAOYSA-N
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Description

1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one is an organic compound with the molecular formula C20H26O3 This compound is characterized by the presence of a dipropoxyphenyl group and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 3,4-dihydroxybenzaldehyde with propyl bromide to form 3,4-dipropoxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetophenone under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one
  • 1-(3,4-Dihydroxyphenyl)-3-phenylpropan-1-one
  • 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

Comparison: 1-(3,4-Dipropoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity. Compared to its methoxy and hydroxy analogs, the propoxy groups may enhance lipophilicity and membrane permeability, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-(3,4-dipropoxyphenyl)-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-3-14-23-20-13-11-18(16-21(20)24-15-4-2)19(22)12-10-17-8-6-5-7-9-17/h5-9,11,13,16H,3-4,10,12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRSNKARSUQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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